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Introduction

α-Aminoisobutyric acid (AIB) is a non-metabolizable amino acid analog that serves as a

valuable tool for studying the activity of amino acid transport systems, particularly the sodium-

coupled neutral amino acid transporter (SNAT) family, also known as System A.[1] Its transport

into the cell against a concentration gradient is an active process primarily mediated by these

transporters.[2][3] Because AIB is not incorporated into proteins or otherwise metabolized, its

accumulation within the cell is a direct measure of the transport activity.[2] This makes AIB an

excellent probe for quantifying cell permeability and investigating the function and regulation of

System A transporters, which are implicated in various physiological and pathological

processes, including nutrient supply, cell growth, and cancer metabolism.[1][4]

These application notes provide detailed protocols for measuring AIB uptake in cultured cells

using both traditional radiolabeling techniques and modern non-radioactive methods.

Principle of the Assay
The AIB uptake assay is based on the principle of active transport. Cells are incubated with a

known concentration of AIB for a defined period. After incubation, extracellular AIB is removed,

and the amount of AIB that has been transported into the cells is quantified. This uptake is a
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direct reflection of the activity of the amino acid transporters responsible for its influx, primarily

System A transporters like SNAT1 and SNAT2.[1][5] The assay can be used to compare

transporter activity between different cell types, or to assess the effect of various compounds

(e.g., drugs, hormones, or other amino acids) on transporter function.

Data Presentation
The following tables summarize quantitative data for AIB transport, providing key kinetic

parameters and uptake values in different cell systems.

Table 1: Kinetic Parameters of AIB and Related Analogs for System A Transporters

Transporter
Subtype

Substrate K_m_ (mM)
V_max_
(nmol/min/
mg protein)

Cell System Reference

System A

α-

aminoisobuty

ric acid (AIB)

1.35 133
Primary Rat

Astrocytes
[6]

SNAT2

α-

(methylamino

)isobutyrate

(MeAIB)

~0.3 - 2 Not specified CV-1 Cells [7]

SNAT2

(human)
Betaine 5.3 Not specified

HEK293

Cells
[8]

SNAT2 (rat) Betaine 4.6 Not specified
HEK293

Cells
[8]

Table 2: Comparative Uptake of AIB in Different Experimental Models
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Experimental
Model

Condition
AIB
Uptake/Distrib
ution Ratio

Incubation
Time

Reference

Mouse

Blastocysts

(large, delayed)

In vitro 3-fold increase 15 min to 60 min [9]

Mouse

Blastocysts

(large, activated)

In vitro 3-fold increase 15 min to 60 min [9]

Primary Rat

Astrocytes
Steady State 9 - 25 30 min [6]

Experimental Protocols
Two primary methodologies for quantifying AIB uptake are presented: a traditional radiolabeled

assay and a non-radioactive assay using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Protocol 1: Radiolabeled [¹⁴C]-AIB Uptake Assay
This protocol is a highly sensitive method for measuring AIB uptake and is considered a gold

standard.[10]

Materials:

Adherent cells of interest (e.g., HeLa, MCF-7, or primary cell cultures)

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS), ice-cold

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4
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Radiolabeled [¹⁴C]-α-aminoisobutyric acid ([¹⁴C]-AIB)

Unlabeled α-aminoisobutyric acid (AIB)

Cell lysis buffer (e.g., 0.1 M NaOH or Solvable®)

Scintillation cocktail

24- or 96-well cell culture plates

Liquid scintillation counter

Procedure:

Cell Seeding:

Seed cells into a 24- or 96-well plate at a density that will result in a near-confluent

monolayer on the day of the experiment.[1]

Incubate the cells in complete growth medium at 37°C in a humidified incubator with 5%

CO₂ for 24-48 hours.[1]

Preparation for Uptake:

On the day of the assay, aspirate the culture medium.

Wash the cell monolayer twice with pre-warmed (37°C) HBSS-HEPES buffer to remove

any residual medium.[1]

Add 0.5 mL (for 24-well plates) or 0.15 mL (for 96-well plates) of HBSS-HEPES to each

well and incubate for 15-30 minutes at 37°C to deplete endogenous amino acids.[1]

Initiation of AIB Uptake:

Prepare the uptake solution by diluting [¹⁴C]-AIB in HBSS-HEPES to the desired final

concentration (e.g., 10 µM).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.giffordbioscience.com/wp-content/uploads/2018/12/Cellular_uptake_and_release_protocols_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2018/12/Cellular_uptake_and_release_protocols_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2018/12/Cellular_uptake_and_release_protocols_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2018/12/Cellular_uptake_and_release_protocols_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To start the uptake, aspirate the pre-incubation buffer and add the [¹⁴C]-AIB uptake

solution to each well.[1]

Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 10, 15 minutes).

Time-course experiments are recommended to determine the linear range of uptake.

Termination of Uptake and Washing:

To stop the transport, rapidly aspirate the uptake solution.

Immediately wash the cells three times with ice-cold PBS to remove extracellular [¹⁴C]-

AIB. Perform this step quickly to minimize efflux of intracellular AIB.[1]

Cell Lysis:

After the final wash, add an appropriate volume of cell lysis buffer to each well (e.g., 0.5

mL of 0.1 M NaOH for 24-well plates).[1]

Incubate at room temperature for at least 30 minutes with gentle agitation to ensure

complete lysis.

Quantification:

Transfer the cell lysate from each well into a scintillation vial.

Add scintillation cocktail to each vial.

Measure the radioactivity in a liquid scintillation counter.

In parallel, determine the protein concentration in a separate set of wells using a standard

protein assay (e.g., BCA assay) to normalize the uptake data (expressed as cpm/µg

protein or nmol/mg protein).

Data Analysis:

Calculate the amount of AIB taken up per unit of protein over time.
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For inhibition studies, compare the uptake in the presence and absence of the test

compound. Non-specific uptake can be determined by adding a high concentration of

unlabeled AIB (e.g., 10 mM) to a set of wells.

Protocol 2: Non-Radioactive AIB Uptake Assay using
LC-MS/MS
This method offers a non-radioactive alternative for the quantification of AIB uptake, providing

high sensitivity and specificity.[11][12][13]

Materials:

Adherent cells of interest

Cell culture medium and supplements

Trypsin-EDTA

Phosphate-Buffered Saline (PBS), ice-cold

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

α-Aminoisobutyric acid (AIB)

Stable isotope-labeled AIB (e.g., AIB-d6) as an internal standard

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

24- or 96-well cell culture plates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38720778/
https://www.waters.com/nextgen/us/en/library/application-notes/2018/hybrid-immunoaffinity-lc-ms-method-quantification-active-biotherapeutics-targeting-tnf-serum.html
https://pubmed.ncbi.nlm.nih.gov/25157485/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding and Preparation:

Follow steps 1 and 2 from the radiolabeled assay protocol.

Initiation of AIB Uptake:

Prepare the uptake solution by dissolving unlabeled AIB in HBSS-HEPES to the desired

final concentration (e.g., 100 µM).

Initiate the uptake by adding the AIB solution to the cells and incubate at 37°C for the

desired time.

Termination of Uptake and Washing:

Follow step 4 from the radiolabeled assay protocol.

Cell Lysis and Extraction:

After the final wash, add an ice-cold extraction solution (e.g., 80% methanol) containing

the internal standard (AIB-d6) to each well.

Incubate on ice for 10 minutes to lyse the cells and precipitate proteins.

Scrape the cells and transfer the lysate/extraction mixture to a microcentrifuge tube.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

Sample Preparation for LC-MS/MS:

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water with

0.1% formic acid).

LC-MS/MS Analysis:
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Analyze the samples using an LC-MS/MS system equipped with an appropriate column

(e.g., HILIC or reversed-phase).

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-

product ion transitions for both AIB and the internal standard (AIB-d6).

Data Analysis:

Quantify the concentration of AIB in each sample by creating a standard curve of the peak

area ratio of AIB to the internal standard versus the concentration of AIB.

Normalize the AIB uptake to the protein content of the cells, determined from parallel

wells.

Visualizations
The following diagrams illustrate the key concepts and workflows described in these application

notes.
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Caption: AIB transport into the cell via System A transporters.

Radiolabeled AIB Uptake Assay Workflow
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Caption: Workflow for the radiolabeled AIB uptake assay.

Non-Radioactive AIB Assay (LC-MS/MS) Workflow
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Caption: Workflow for the non-radioactive AIB uptake assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Measuring Cell Permeability Using α-Aminoisobutyric
Acid (AIB)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665373#a-aminoisobutyric-acid-for-measuring-cell-
permeability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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